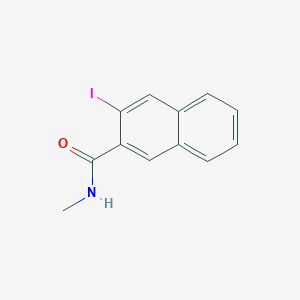
3-Iodo-N-methyl-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-methyl-2-naphthamide is an organic compound belonging to the class of naphthamides It is characterized by the presence of an iodine atom at the third position and a methyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-methyl-2-naphthamide typically involves the iodination of N-methyl-2-naphthamide. One common method is the electrophilic substitution reaction where iodine is introduced to the naphthamide framework. The reaction is usually carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of N-methyl-2-naphthamide.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as monoamine oxidase (MAO) and cholinesterase (ChE).
Medicine: Explored for its potential therapeutic effects in treating neurological disorders like depression and Parkinson’s disease.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Mecanismo De Acción
The mechanism by which 3-Iodo-N-methyl-2-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Comparación Con Compuestos Similares
N-methyl-2-naphthamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-N-methyl-2-naphthamide: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Chloro-N-methyl-2-naphthamide: Contains a chlorine atom, which can influence its chemical properties and applications.
Uniqueness: 3-Iodo-N-methyl-2-naphthamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H10INO |
|---|---|
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
3-iodo-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H10INO/c1-14-12(15)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3,(H,14,15) |
Clave InChI |
IEVLBVUQTALNIG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC2=CC=CC=C2C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)
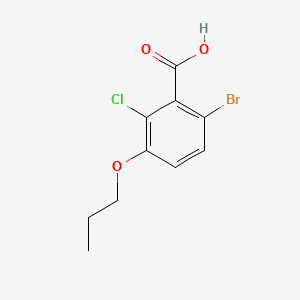
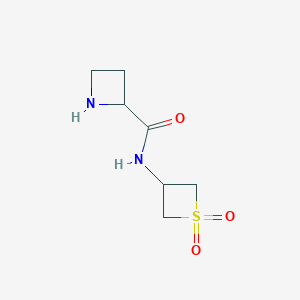
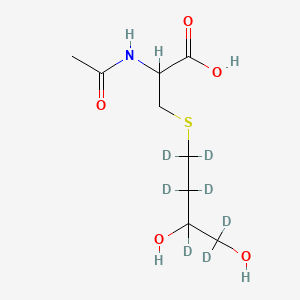
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
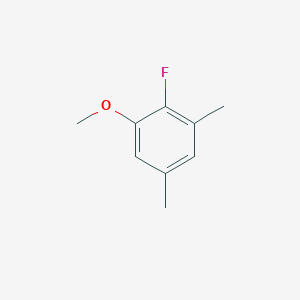
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
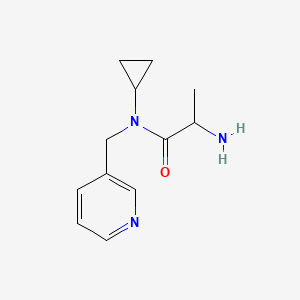
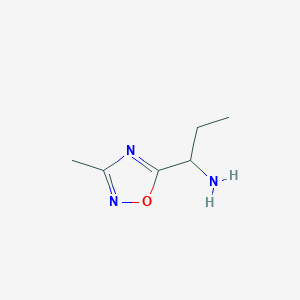
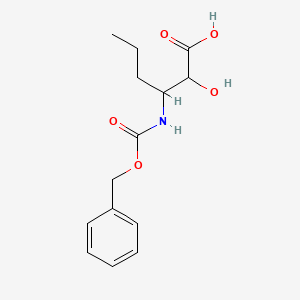
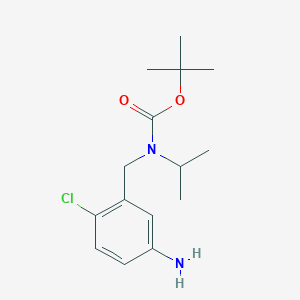
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

